molecular formula C25H34N2O5 B11935237 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

Cat. No.: B11935237
M. Wt: 442.5 g/mol
InChI Key: XSTFUWQLHMJPFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves several stepsThe final product is obtained through crystallization and hydration processes .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain the stability and quality of the final product .

Chemical Reactions Analysis

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate has several scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperidine derivatives.

    Biology: It is used to study the effects of μ-opioid receptor antagonists on gastrointestinal function.

    Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating postoperative ileus and other gastrointestinal disorders.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate involves its binding to μ-opioid receptors in the gastrointestinal tract. By acting as an antagonist, it inhibits the binding of opioids to these receptors, thereby preventing the negative effects of opioids on bowel function. This allows for normal gastrointestinal motility and function to be maintained .

Comparison with Similar Compounds

Similar compounds to 2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate include:

The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit the negative effects of opioids on the gastrointestinal system without affecting the central nervous system .

Properties

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2

InChI Key

XSTFUWQLHMJPFG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O

Origin of Product

United States

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